1-[1-(Aminomethyl)cyclopentyl]propan-1-one
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Overview
Description
1-[1-(Aminomethyl)cyclopentyl]propan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is characterized by a cyclopentane ring substituted with an aminomethyl group and a propanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]propan-1-one typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by a series of reduction and substitution reactions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as catalytic hydrogenation and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[1-(Aminomethyl)cyclopentyl]propan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-[2-(Aminomethyl)cyclopentyl]propan-1-one
- Cyclopentylamine
- Cyclopentanone derivatives
Comparison: 1-[1-(Aminomethyl)cyclopentyl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 |
InChI Key |
MMTFCULGKASALB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCCC1)CN |
Origin of Product |
United States |
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